(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride
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Overview
Description
(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: is a chemical compound that belongs to the class of fluorinated pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing the halogenated pyridine to a less halogenated or non-halogenated pyridine.
Substitution: : Replacing the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, nitric acid, and various oxidizing agents.
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: : Reagents such as Grignard reagents, organolithium compounds, and nucleophiles are used.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyridine ring, such as amides, nitro compounds, and other substituted pyridines.
Scientific Research Applications
(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for other fluorinated compounds.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: is compared with other similar compounds, such as:
6-Bromo-3-fluoro-2-methylpyridine
2,6-Dichloropyridine
3,6-Dichloropyridazine
These compounds share structural similarities but differ in their halogenation patterns and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
(6-bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDAJJXHGPBWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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